molecular formula C6H6O2S B088921 Methyl 2-thiofuroate CAS No. 13679-61-3

Methyl 2-thiofuroate

Cat. No. B088921
CAS RN: 13679-61-3
M. Wt: 142.18 g/mol
InChI Key: ISKUAGFDTRLBHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of Methyl 2-thiofuroate is not directly mentioned, related compounds and synthetic approaches provide insights. For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural, demonstrates the feasibility of environmentally benign synthesis strategies for related sulfur-containing compounds (Pace et al., 2012). The synthesis of related thiourea derivatives, such as methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, highlights methodologies that could be adapted for Methyl 2-thiofuroate synthesis, showcasing the importance of elemental analysis, spectroscopy, and crystallography in characterizing such compounds (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic and crystallographic techniques, providing a framework for understanding the structure of Methyl 2-thiofuroate. The study of methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate through DFT calculations and spectroscopy reveals detailed information on molecular geometry, vibrational modes, and electronic properties, which are crucial for comprehending the structural aspects of Methyl 2-thiofuroate (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of Methyl 2-thiofuroate can be inferred from related studies, such as the thiourea-catalyzed asymmetric Michael addition, which illustrates the potential reactivity patterns and applications of sulfur-containing organic compounds in synthetic chemistry (Inokuma et al., 2006).

Physical Properties Analysis

The physical properties of related compounds like 2-Methyltetrahydrofuran, including boiling point, miscibility with water, and stability, offer insights into the behavior of Methyl 2-thiofuroate under various conditions. These properties are essential for determining its applicability in different chemical processes and industrial applications (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of Methyl 2-thiofuroate, while not explicitly discussed, can be related to studies on similar sulfur-containing compounds. For instance, the synthesis and characterization of thiourea derivatives provide valuable information on chemical bonds, electronic spectra, and reactivity, which are fundamental to understanding the chemical behavior of Methyl 2-thiofuroate (Singh et al., 2013).

Scientific Research Applications

  • Biomass-Derived Solvents : 2-Methyl-tetrahydrofuran (2-MeTHF), derived from resources like furfural, is used as an environmentally benign alternative solvent in syntheses involving organometallics, organocatalysis, and biotransformations. It is also applicable in processing lignocellulosic materials, indicating potential overlap with Methyl 2-thiofuroate in renewable resource utilization (Pace et al., 2012).

  • Thiophene-Based Compounds in Various Applications : Thiophene-based compounds, such as 2- and 3-thiopheneacetic acid methyl esters, have applications in drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their thermochemical properties are crucial for these applications (Roux et al., 2007).

  • Metal Halide Addition Products : Thiourea-type ligands, such as 1-methyl-3-alkyl-2(3H)-imidazolethiones, have been used to synthesize new metal and nonmetal halide addition products, indicating potential chemical synthesis applications for Methyl 2-thiofuroate (Williams et al., 2002).

  • Thermally Assisted Hydrolysis and Methylation : In analytical pyrolysis, the thermally assisted hydrolysis and methylation (THM) technique has wide-ranging applications in analyzing synthetic and natural resins, lipids, waxes, wood products, and more, suggesting potential use of Methyl 2-thiofuroate in similar contexts (Challinor, 2001).

  • Combustion Studies : Studies on tetrahydrofuran (THF) and 2-methylfuran, including their combustion properties in shock tubes, could be relevant to understanding the combustion characteristics of Methyl 2-thiofuroate (Uygun et al., 2014).

  • Selective Oxidative Esterification : Catalysts based on gold or other metals have been studied for the selective oxidative esterification of furfural with methanol to methyl 2-furoate, indicating potential catalytic applications of Methyl 2-thiofuroate in similar processes (Ampelli et al., 2016).

  • Synthetic Equivalents in Chemical Synthesis : Methyl thiophene-2-carboxylate and its derivatives have been utilized as synthetic equivalents in chemical synthesis, involving reactions with aldehydes, ketones, and conjugated esters. Such applications might extend to Methyl 2-thiofuroate (Yang et al., 2000).

Safety And Hazards

Methyl 2-thiofuroate is classified as a combustible liquid . It is harmful if swallowed and irritating to skin and eyes . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

S-methyl furan-2-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUAGFDTRLBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065582
Record name 2-Furancarbothioic acid, S-methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; fried,cooked onion aroma
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 °C. @ 2.00 mm Hg
Record name Methyl 2-thiofuroate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.230-1.241
Record name S-Methyl thiofuroate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-thiofuroate

CAS RN

13679-61-3
Record name Methyl 2-thiofuroate
Source CAS Common Chemistry
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Record name Methyl 2-thiofuroate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarbothioic acid, S-methyl ester
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Record name 2-Furancarbothioic acid, S-methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl thio-2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.783
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Record name METHYL 2-THIOFUROATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 2-thiofuroate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Ferretti, VP Flanagan - Journal of Agricultural and Food …, 1971 - ACS Publications
Over 40 new compounds were isolated and identified from a cold-finger molecular distillate obtained from a dichloromethane extract of a lactose-casein browning system, in connection …
Number of citations: 123 pubs.acs.org
F Gharagheizi, P Ilani-Kashkouli, A Kamari… - Journal of Chemical & …, 2014 - ACS Publications
The determination of a wide range of optical parameters for the evaluation of thermodynamic properties and process variables is required in chemical thermodynamics and process …
Number of citations: 23 pubs.acs.org
F Gharagheizi, P Ilani-Kashkouli, A Kamari… - Fluid phase …, 2014 - Elsevier
In this communication, the quantitative structure–property relationship (QSPR) strategy is applied to estimate the refractive indices of pure organic chemical compounds. In order to …
Number of citations: 8 www.sciencedirect.com
L Huang - 2021 - shareok.org
The capillary zone electrophoresis-mass spectrometry (CZE-MS) platform, a well-developed analytical methodology, has been widely used for high-throughput nanoscale (eg, < 5000 …
Number of citations: 0 shareok.org
MK Sharma, RI Garrity, JJ Hiller - 1998 - tigerprints.clemson.edu
This invention is directed to an air freshener composition containing a fiber pad comprising at least one needle-punched, nonwoven, hydrophilic fiber wherein the fiber has a capillary …
Number of citations: 3 tigerprints.clemson.edu
J O'Brien* - Advanced Dairy Chemistry: Volume 3: Lactose, Water …, 2009 - Springer
Milk products are especially sensitive to the effects of heat treatment encountered under conventional process and storage conditions because of an abundance of reactive functional …
Number of citations: 47 link.springer.com

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